(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and a difluoromethoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of an amino acid derivative with a thiol compound under acidic conditions. This step forms the core thiazolidine structure.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a difluoromethylation reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophilic reagents (e.g., halogens) or nucleophilic reagents (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
(4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Gene Expression Modulation: Influencing the expression of genes involved in inflammation, metabolism, and other biological processes
Comparison with Similar Compounds
Similar Compounds
(4R)-2-(3-(trifluoromethoxy)phenyl)thiazolidine-4-carboxylic acid: Similar structure with a trifluoromethoxy group instead of a difluoromethoxy group.
(4R)-2-(3-(methoxy)phenyl)thiazolidine-4-carboxylic acid: Similar structure with a methoxy group instead of a difluoromethoxy group.
(4R)-2-(3-(fluoromethoxy)phenyl)thiazolidine-4-carboxylic acid: Similar structure with a fluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of (4R)-2-(3-(difluoromethoxy)phenyl)thiazolidine-4-carboxylic acid lies in its difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4R)-2-[3-(difluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-11(13)17-7-3-1-2-6(4-7)9-14-8(5-18-9)10(15)16/h1-4,8-9,11,14H,5H2,(H,15,16)/t8-,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELJKCVNKLGPM-IENPIDJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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